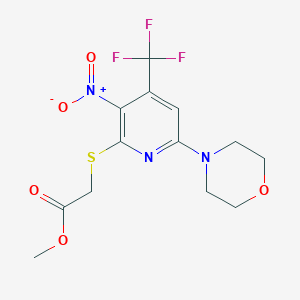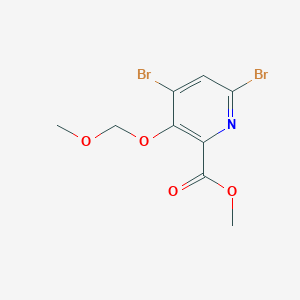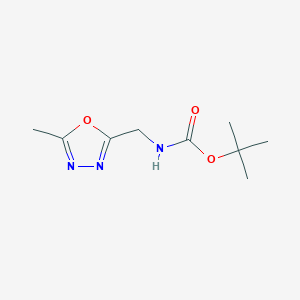
Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate
説明
“Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate” is a chemical compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . This compound is related to “tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine”, which has a molecular weight of 169.23 .
Molecular Structure Analysis
The molecular structure of “tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine” is represented by the InChI code1S/C8H15N3O/c1-6-10-11-7(12-6)5-9-8(2,3)4/h9H,5H2,1-4H3 . The related compound “tert-Butyl ( (5-methyl-1,2,4-oxadiazol-3-yl)methyl)carbamate” has the InChI 1S/C9H15N3O3/c1-6-11-7(12-15-6)5-10-8(13)14-9(2,3)4/h5H2,1-4H3,(H,10,13) .
科学的研究の応用
1. Delayed Luminescence in Derivatives
2-Methyl-5-phenyl-1,3,4-oxadiazoles, including derivatives like tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, have been investigated for their delayed fluorescence properties. These compounds are significant in the development of organic light-emitting diodes (OLEDs) due to their blue-shifted fluorescence and high external quantum efficiency, which are crucial for efficient light emission in display and lighting applications (Cooper et al., 2022).
2. Crystallographic Studies and Hydrogen Bonding
Carbamate derivatives, including tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, have been structurally characterized using X-ray diffraction. These studies reveal how hydrogen bonding plays a vital role in the formation of three-dimensional molecular architectures, which is important for understanding the material's properties and applications (Das et al., 2016).
3. Synthesis and Antimicrobial Activity
Research into the synthesis of tert-butyl carbazate derivatives, closely related to tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, has shown potential in the development of new antimicrobial agents. These studies contribute to the field of medicinal chemistry, exploring new therapeutic avenues (Ghoneim & Mohamed, 2013).
4. OLED Applications with Donor-Acceptor Structures
Compounds with a 1,3,4-oxadiazole core, like tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, have been synthesized and characterized for their application in organic light-emitting diodes. These studies focus on the photophysical and electrochemical properties of these compounds, which are crucial for their performance in OLEDs (Guan et al., 2006).
5. Heat Effects on Electroluminescent Performance
Studies on the impact of heat on the electroluminescent performance of materials containing oxadiazole derivatives, such as tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, have been conducted. These findings are significant for improving the durability and efficiency of OLED devices (Wang et al., 2014).
特性
IUPAC Name |
tert-butyl N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6-11-12-7(14-6)5-10-8(13)15-9(2,3)4/h5H2,1-4H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHPJNAIBYICPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724463 | |
| Record name | tert-Butyl [(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate | |
CAS RN |
1053656-43-1 | |
| Record name | 1,1-Dimethylethyl N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

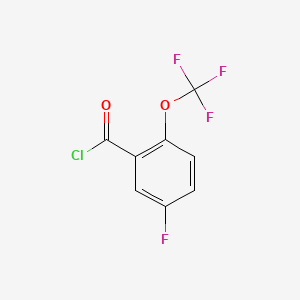
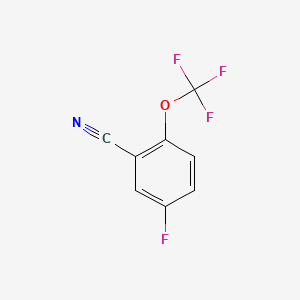
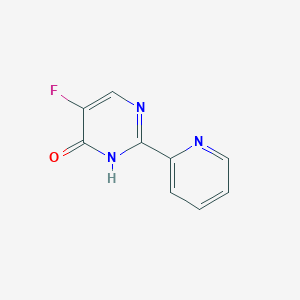
![2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone](/img/structure/B1398570.png)
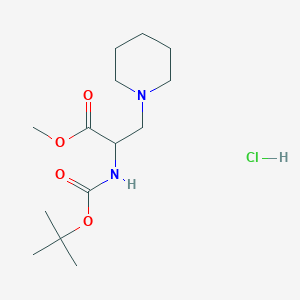
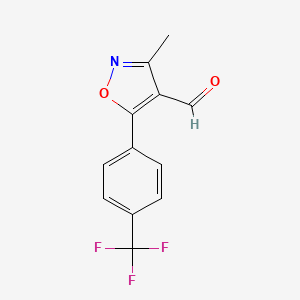
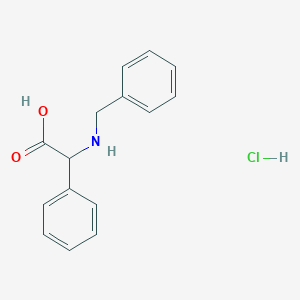
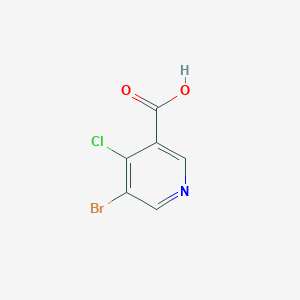
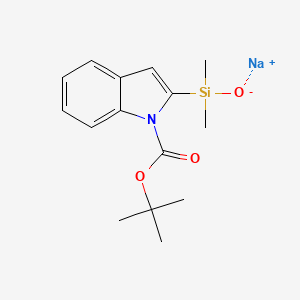
![Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1398579.png)
![Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398581.png)
![(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398582.png)
